2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde
Description
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde (CAS 1203499-38-0) is a heterocyclic compound featuring a fused pyrido-oxazine core with an aldehyde functional group at the 8-position. The aldehyde group confers unique reactivity, enabling applications in Schiff base formation, conjugation reactions, and as a precursor for further functionalization . Commercial availability through suppliers like Combi-Blocks (ST-9778) highlights its utility in research and development .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-3-9-4-7-8(6)10-1-2-12-7/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDOPKJJSOXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673660 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-38-0 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Mannich Reaction and Related Condensations
Methodology: A common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a pyridine derivative undergo condensation to form the oxazine ring system. This reaction typically proceeds under mild reflux conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dioxane.
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- Primary amine precursor (e.g., 2-aminopyridine derivatives)
- Formaldehyde or paraformaldehyde as the aldehyde source
- Solvent: THF or dioxane
- Base: Triethylamine or similar organic bases to facilitate cyclization
- Temperature: Reflux (approx. 80–110°C)
- Reaction time: 24–48 hours
Outcome: This method yields the dihydro-pyrido-oxazine core with moderate to good yields (65–80%) and high purity (≥95%) after purification.
Functionalization to Introduce the 8-Carbaldehyde Group
Formylation: The aldehyde group at position 8 is introduced via selective formylation reactions, commonly employing reagents such as POCl3 in the presence of dimethylformamide (DMF) or other formylating agents.
-
- Reagent: POCl3/DMF complex (Vilsmeier-Haack reaction)
- Temperature: 0–110°C, depending on scale and substrate stability
- Time: 1–3 hours
- Solvent: Dichloromethane or DMF
Yields: Formylation typically proceeds with yields ranging from 70% to 85%, depending on substrate purity and reaction control.
Alternative Synthetic Routes
Ring-Opening and Rearrangement Strategies: Some research reports describe the use of ring-opening reactions of pyrone derivatives followed by cyclization with aminoacetals to form related pyrido-oxazine systems. Although these methods are more common for related oxazine derivatives, they offer insight into alternative synthetic strategies that could be adapted for 2,3-dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehyde.
Example: The reaction of 5-acyl-4-pyrone-2-carboxylate with 2,2-dimethoxyethylamine under reflux in toluene, followed by acid-mediated deprotection, yields dihydropyrido-oxazine derivatives with functional groups that can be further modified to introduce aldehyde functionalities.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization (Mannich-type) | Primary amine, formaldehyde, Et3N, THF | Reflux (~80°C) | 24–48 hours | 65–75 | ≥95 | Base catalyzed; solvent choice critical |
| Formylation (Vilsmeier) | POCl3, DMF | 0–110°C | 1–3 hours | 70–85 | ≥95 | Requires careful temperature control |
| Alternative ring-opening | 5-acyl-4-pyrone-2-carboxylate + aminoacetal | Reflux in toluene | 4 hours | 30–90 | ≥90 | Followed by acid deprotection |
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the formation of the oxazine ring and the presence of the aldehyde group. Characteristic signals include aldehyde proton resonances around 9–10 ppm and oxazine ring protons in the 4–5 ppm range.
Mass Spectrometry (MS): LC-MS or ESI-MS verify the molecular weight consistent with the formula C8H6N2O2 (for the aldehyde derivative).
X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed, revealing bond angles and ring conformations.
Purity Assessment: High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is used to ensure purity above 95%.
Effect of Solvent: Polar aprotic solvents such as THF and dioxane improve cyclization efficiency and product purity.
Base Selection: Triethylamine is preferred for its mild basicity and ability to facilitate cyclization without side reactions.
Temperature Control: Maintaining reflux temperature during cyclization and controlled heating during formylation prevents decomposition and side reactions.
Reaction Time: Extended reaction times (24–48 hours) favor complete cyclization but must be balanced against potential degradation.
Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors to optimize heat and mass transfer, improving yield and reproducibility.
The preparation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehyde is primarily achieved through Mannich-type cyclization of pyridine derivatives with formaldehyde and amines, followed by selective formylation to introduce the aldehyde function at position 8. Alternative synthetic approaches involving ring-opening of pyrone precursors provide complementary routes. Optimization of solvents, bases, temperature, and reaction time is critical to maximize yield and purity. Analytical techniques such as NMR, MS, and X-ray crystallography confirm structural integrity. These methods collectively enable the efficient and reproducible synthesis of this biologically significant compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid.
Reduction: 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-methanol.
Substitution: Various substituted oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-oxazine derivatives vary in ring fusion patterns, substituent positions, and functional groups, leading to distinct chemical and physical properties. Below is a detailed comparison:
Structural Isomers and Ring Fusion Patterns
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde ([3,4-b] fusion): The aldehyde at position 8 enhances electrophilicity, making it reactive toward nucleophiles like amines and hydrazines .
- This compound is marketed by Thermo Scientific for applications requiring stable heterocyclic frameworks .
- 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine ([2,3-b] fusion, CAS 128702-03-4): The amine substituent at position 8 offers nucleophilic character, contrasting with the aldehyde’s electrophilic nature .
Functional Group Variations at Position 8
Key Observations :
- Reactivity : The aldehyde is more electrophilic than the nitrile or carboxylic acid, enabling rapid conjugation reactions (e.g., with hydrazines to form hydrazones) .
- Synthetic Utility : The nitrile and carboxylic acid derivatives are often terminal functional groups, while the aldehyde serves as a versatile intermediate for further derivatization .
Physical and Spectral Properties
- Melting Points: Substituted pyrido-oxazines exhibit wide melting point ranges. For example: 1-Methyl-5,7-diphenyl derivative (7b): 130–132°C 1-Cyclopropyl-5,7-diphenyl derivative (7f): 55–57°C While data for the aldehyde is absent in the evidence, its polar aldehyde group likely reduces melting points compared to nonpolar analogs.
- Spectroscopic Data : IR spectra of related compounds show characteristic peaks for C=O (aldehyde: ~1690–1720 cm⁻¹) and C≡N (nitrile: ~2200 cm⁻¹), aiding in differentiation .
Biological Activity
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde is a compound that belongs to the class of pyrido-oxazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a unique bicyclic structure that contributes to its biological properties. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O |
| SMILES | C1COC2=C(N1)C(=CN=C2)C#N |
| InChI | InChI=1S/C8H7N3O/c9-3-6-4-10-5-7-8(6)11-1-2-12-7/h4-5,11H,1-2H₂ |
Antimicrobial Activity
Preliminary studies suggest that pyrido[3,4-b][1,4]oxazine derivatives exhibit antimicrobial properties. Research indicates that modifications in the oxazine ring can enhance the antibacterial efficacy against various gram-positive and gram-negative bacteria.
Anticancer Potential
Pyrido derivatives have been evaluated for their anticancer potential. For instance, compounds with similar structures have shown activity against multiple cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar pathways.
Neuroprotective Effects
Recent studies have indicated that some pyrido derivatives may possess neuroprotective effects. They potentially protect neuronal cells from oxidative stress and apoptosis. The exact mechanism of action for this compound in neuroprotection requires further research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido derivatives. Modifications at various positions on the pyrido and oxazine rings can significantly influence their pharmacological profiles. For example:
| Modification Position | Effect on Activity |
|---|---|
| N-position | Enhances binding affinity to targets |
| C-position | Alters solubility and bioavailability |
| Oxazine ring | Modifies stability and reactivity |
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrido derivatives demonstrated that specific substitutions on the oxazine ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and increased potency.
Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that certain pyrido derivatives significantly inhibited cell growth and induced apoptosis. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy.
Q & A
(Basic) What are optimized synthetic routes for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde, and how can yield improvements be achieved?
Methodological Answer:
Key steps include:
- Reagent Selection : Use sodium triacetoxyborohydride (STAB) for reductive amination, as demonstrated in analogous carbaldehyde derivatives .
- Solvent Optimization : A DCM:MeOH (2:1) mixture improves solubility and reaction efficiency .
- Purification : Flash chromatography (e.g., Biotage Isolera system) ensures high purity, with yields enhanced by optimizing column parameters (e.g., gradient elution) .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions in microwave-assisted synthesis .
(Basic) What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography : Reverse-phase HPLC or flash chromatography with silica gel (ethyl acetate/hexane gradients) resolves polar impurities .
- Crystallization : Use solvent pairs like DCM/hexane to isolate crystalline forms, improving purity (>98%) .
- Workup : Acid-base extraction removes unreacted amines or acidic byproducts .
(Advanced) How can advanced spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrido-oxazine ring substitution patterns). NOESY confirms spatial proximity of protons .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms heterocyclic ring conformation .
(Advanced) What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Introduce substituents at the 8-carbaldehyde position (e.g., alkylation, Schiff base formation) to modulate electronic properties .
- Bioactivity Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with potency .
- Computational Modeling : DFT calculations predict electron density distribution and binding affinity trends .
(Advanced) How should researchers address contradictions in reported synthetic yields or reproducibility?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent, and catalyst loading (e.g., STAB equivalents in reductive amination) to identify critical factors .
- Byproduct Analysis : LC-MS monitors intermediate degradation (e.g., aldehyde oxidation) to adjust reaction timelines .
- Scale-Up Protocols : Reproduce small-scale conditions in controlled environments (e.g., inert atmosphere) to minimize variability .
(Advanced) What methodologies are used for pharmacological profiling of this compound?
Methodological Answer:
- ADME Studies : Use Caco-2 cell monolayers to assess intestinal permeability and metabolic stability in liver microsomes .
- Target Engagement : SPR (surface plasmon resonance) quantifies binding kinetics to therapeutic targets (e.g., kinase domains) .
- Toxicity Screening : MTT assays in primary hepatocytes evaluate cytotoxicity .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
(Advanced) Which analytical techniques validate the compound’s physicochemical properties?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
